
6-O-去甲基灰黄霉素
描述
6-O-去甲灰黄霉素是抗真菌剂灰黄霉素的代谢产物。它以在灰黄霉素的氧化代谢中发挥作用而闻名,灰黄霉素通过抑制真菌的有丝分裂来治疗真菌感染。 该化合物的分子式为C₁₆H₁₅ClO₆,分子量为338.74 g/mol .
科学研究应用
6-O-去甲灰黄霉素在科学研究中具有多种应用:
化学: 它被用作涉及灰黄霉素代谢的研究中的参考化合物。
生物学: 该化合物因其对真菌细胞的影响以及在抑制真菌有丝分裂中的作用而被研究。
医学: 研究集中在其潜在的治疗效果及其作为灰黄霉素代谢产物的作用。
作用机制
6-O-去甲灰黄霉素的作用机制涉及其与真菌微管蛋白的相互作用,类似于灰黄霉素。通过与微管蛋白结合,它破坏有丝分裂纺锤体的形成,从而抑制真菌细胞分裂。 这种作用对其抗真菌特性至关重要 .
生化分析
Biochemical Properties
6-O-Demethyl Griseofulvin interacts with fungal tubulin, a protein involved in cell division . By binding to this protein, it inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This interaction disrupts the normal cell division process in fungi, leading to their death .
Cellular Effects
The primary cellular effect of 6-O-Demethyl Griseofulvin is the disruption of mitosis in fungal cells . By binding to fungal tubulin, it prevents the formation of the mitotic spindle, leading to cell division errors and ultimately cell death . This effect is specific to fungi and does not affect human cells .
Molecular Mechanism
The molecular mechanism of action of 6-O-Demethyl Griseofulvin involves binding to the protein tubulin in fungal cells . This binding inhibits the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . As a result, the fungal cells cannot divide properly, leading to their death .
Temporal Effects in Laboratory Settings
The temporal effects of 6-O-Demethyl Griseofulvin in laboratory settings are not well-documented. As a metabolite of griseofulvin, its effects are likely to be similar to those of the parent compound. Griseofulvin’s antifungal effects are observed shortly after administration and persist as long as the drug is present in the system .
Dosage Effects in Animal Models
Griseofulvin, the parent compound, is used in veterinary medicine to treat dermatophyte infections . The dosage varies depending on the species and the severity of the infection .
Metabolic Pathways
6-O-Demethyl Griseofulvin is produced by the oxidative demethylation of griseofulvin
Transport and Distribution
Griseofulvin, the parent compound, is known to be well-distributed throughout the body after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the mitotic spindle in fungal cells .
准备方法
合成路线和反应条件: 6-O-去甲灰黄霉素的合成通常涉及灰黄霉素的去甲基化。 这可以通过使用大鼠和小鼠肝微粒体进行氧化去甲基化来实现 . 反应条件通常包括使用特定的酶来促进从灰黄霉素的6-O位去除甲基。
工业生产方法: 与其母体化合物灰黄霉素相比,6-O-去甲灰黄霉素的工业生产不太常见。 它可以通过涉及特定青霉菌菌株的控制发酵过程来生产,然后进行提取和纯化 .
化学反应分析
反应类型: 6-O-去甲灰黄霉素会经历各种化学反应,包括:
氧化: 该化合物可以进一步氧化形成不同的代谢产物。
还原: 还原反应可以改变分子中存在的官能团。
取代: 取代反应可以在芳香环的各个位置发生。
常用试剂和条件:
氧化: 常见的氧化剂包括肝微粒体和其他酶系统。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤化剂和其他亲电试剂经常被使用。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化去甲基化主要产生6-O-去甲灰黄霉素 .
相似化合物的比较
与其他类似化合物的比较: 6-O-去甲灰黄霉素因其在6-O位置的特定去甲基化而独一无二。类似的化合物包括:
灰黄霉素: 母体化合物,广泛用作抗真菌剂。
5-O-去甲灰黄霉素: 另一种具有不同性质的去甲基化代谢产物。
氯化类似物: 具有氯取代的化合物,表现出不同的抗真菌活性.
独特性: 6-O-去甲灰黄霉素因其在灰黄霉素代谢途径中的作用以及其与真菌微管蛋白的特定相互作用而尤其引人注目,使其成为研究和治疗环境中的宝贵化合物 .
属性
IUPAC Name |
7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGDIBHUPXIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942222 | |
| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20168-89-2, 20168-88-1 | |
| Record name | 7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20168-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Demethylgriseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane](/img/structure/B117610.png)
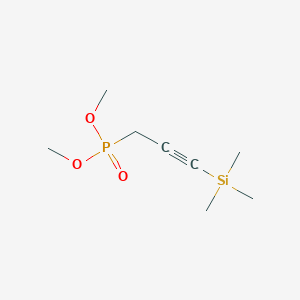
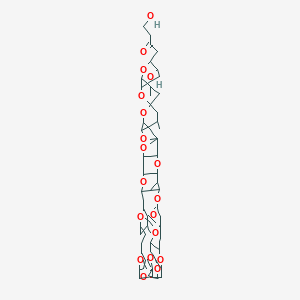
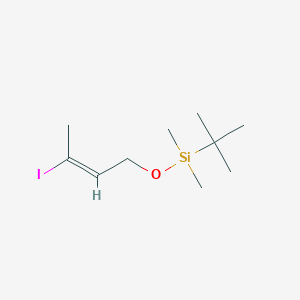
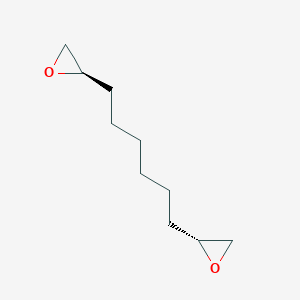
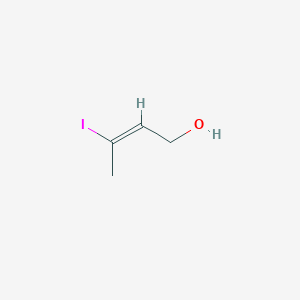
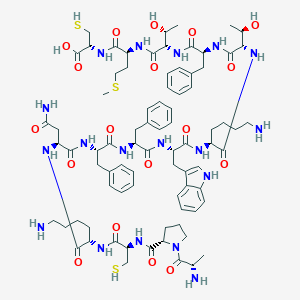

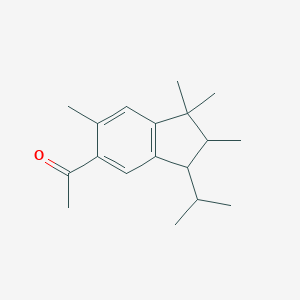
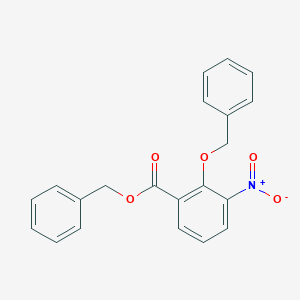
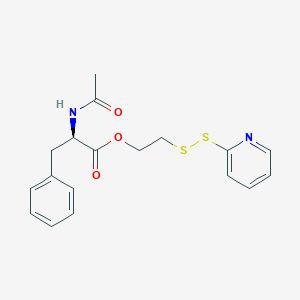

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

